3-Cyclohexyl-3-hydroxypropanenitrile

Description

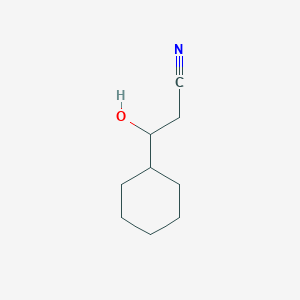

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCALPNCEVCXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes

Classical Organic Synthesis Approaches

Traditional organic chemistry provides fundamental methods for the construction of hydroxynitriles like 3-Cyclohexyl-3-hydroxypropanenitrile. These approaches are well-established and widely used in chemical synthesis.

The formation of cyanohydrins through the nucleophilic addition of a cyanide ion to a carbonyl group is a classic method for creating α-hydroxynitriles. chemistrysteps.comunizin.org In the context of this compound, the logical precursor would be cyclohexanecarboxaldehyde (B41370).

The reaction involves the attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org This process is typically base-catalyzed to generate a sufficient concentration of the cyanide nucleophile from a source like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN). unizin.orgwikipedia.org The reaction is reversible, but for aliphatic aldehydes, the equilibrium generally favors the formation of the cyanohydrin product. wikipedia.org The mechanism proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final this compound. libretexts.orglibretexts.org To ensure safety and reaction efficiency, the reaction is often performed in situ by adding a strong acid to a mixture of the aldehyde and a cyanide salt, maintaining a slightly basic pH to ensure the presence of free cyanide ions. libretexts.org

Reaction Scheme: Cyanohydrin Formation

| Reactant | Reagent | Product |

|---|

Another fundamental route for nitrile synthesis is the nucleophilic substitution of a halogenoalkane with a cyanide salt. chemguide.co.uklibretexts.org This method is particularly useful for extending a carbon chain by one carbon atom. libretexts.orgdocbrown.info The reaction typically involves heating the halogenoalkane under reflux with a solution of sodium or potassium cyanide in an ethanol (B145695) solvent. chemguide.co.uklibretexts.org The use of ethanol is crucial, as the presence of water can lead to the formation of alcohols as a side product. chemguide.co.uklibretexts.org

For the synthesis of this compound, a potential starting material would be a 3-cyclohexyl-3-hydroxypropyl halide (e.g., bromide or chloride). However, this method can be complicated by the presence of the hydroxyl group, which might undergo side reactions under the basic conditions of the cyanide substitution. The reaction proceeds via an Sₙ2 mechanism for primary and secondary halides.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com This is particularly relevant for the production of chiral molecules like this compound.

A highly effective method for producing enantiomerically pure β-hydroxynitriles is the asymmetric reduction of the corresponding β-ketonitrile. nih.govresearchgate.net For this compound, the precursor is 3-cyclohexyl-3-ketopropanenitrile. This bioreduction can be catalyzed by specific enzymes, such as carbonyl reductases or alcohol dehydrogenases, which utilize cofactors like NAD(P)H. researchgate.net

Research has identified carbonyl reductases that can catalyze this reduction with high enantioselectivity. For instance, a carbonyl reductase from Paraburkholderia hospita (PhADH) has been shown to reduce 3-cyclohexyl-3-ketopropanenitrile to the corresponding alcohol with excellent enantiomeric excess (>99% ee) and in high yield (90%). nih.govresearchgate.net These enzymatic methods are considered a green and sustainable alternative to chemical synthesis, which often requires heavy metal catalysts. researchgate.net

To improve the efficiency and selectivity of natural enzymes for industrial applications, protein engineering techniques are often employed. nih.govresearchgate.net Rational design and directed evolution can be used to create enzyme variants with superior properties.

In the case of the synthesis of this compound, a carbonyl reductase (PhADH) was engineered to enhance its performance. nih.govresearchgate.net The wild-type enzyme initially showed good, but not perfect, enantioselectivity for a similar substrate. Through rational engineering, a double mutant (H93C/A139L) was created. This mutant exhibited not only enhanced enantioselectivity but also a significant improvement in specific activity. nih.govresearchgate.net This engineered biocatalyst proved to be highly effective for the reduction of various β-substituted-β-ketonitriles, including 3-cyclohexyl-3-ketopropanenitrile, at high substrate concentrations. nih.govresearchgate.net

Table 1: Performance of Wild-Type vs. Engineered Carbonyl Reductase

| Enzyme Variant | Substrate | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| PhADH (Wild Type) | 3-Cyclopentyl-3-ketopropanenitrile | 85% | - |

| PhADH H93C/A139L | 3-Cyclopentyl-3-ketopropanenitrile | >98% | 91% |

| PhADH H93C/A139L | 3-Cyclohexyl-3-ketopropanenitrile | >99% | 90% |

Data sourced from research on engineering carbonyl reductases. nih.govresearchgate.net

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com Whole-cell biocatalysis is a well-established strategy in industrial biotechnology for the synthesis of valuable chemicals. researchgate.netmdpi.com

While specific examples detailing the use of whole-cell systems exclusively for the production of this compound are not extensively documented in the provided search results, the principle is widely applied for similar transformations. mdpi.com For instance, whole cells of Acetobacter sp. have been used for the anti-Prelog asymmetric reduction of ketones to yield enantiopure alcohols. mdpi.com Similarly, recombinant E. coli cells expressing specific nitrilase or nitrile hydratase/amidase systems are used for the hydrolysis of other hydroxynitriles. researchgate.netresearchgate.net Given the success of the engineered carbonyl reductase in reducing 3-cyclohexyl-3-ketopropanenitrile, expressing this enzyme in a robust whole-cell system like E. coli would be a logical and efficient strategy for the stereoselective production of this compound on an industrial scale. nih.gov

Novel Synthetic Transformations

Modern organic synthesis increasingly relies on the development of novel transformations that offer improved efficiency, atom economy, and access to complex molecular architectures. In the context of this compound, two such powerful strategies, transition metal-catalyzed cascade reactions and multicomponent reactions, have emerged as promising avenues for its construction.

Transition Metal-Catalyzed Cascade Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. Cascade reactions, in which a single catalytic species orchestrates multiple bond-forming events in a single operation, represent a particularly elegant and efficient approach to molecular synthesis. While a direct, single-step transition metal-catalyzed cascade reaction for the synthesis of this compound from simple precursors is still an area of active research, related transformations provide a conceptual framework.

One plausible approach involves the catalyzed addition of a cyanide source to an epoxide derived from cyclohexanecarboxaldehyde, followed by in-situ rearrangement or further functionalization. Another conceptual strategy is the hydrocyanation of a suitable unsaturated precursor, catalyzed by transition metals like nickel or palladium. These reactions are often highly dependent on the choice of metal, ligand, and reaction conditions to control regioselectivity and yield.

Research in the broader field of transition-metal-catalyzed nitrile synthesis has established the utility of various catalysts for related transformations. For instance, the cyanation of aldehydes can be achieved through various transition metal complexes. nih.govgoogle.com While not a direct cascade to the desired product, these methods highlight the potential for developing a catalytic cycle that could incorporate a hydroxylation step.

A hypothetical transition metal-catalyzed cascade for the synthesis of this compound could involve the activation of cyclohexanecarboxaldehyde by a metal catalyst, followed by the sequential addition of a cyanide source and a reducing agent, all in a single pot. The development of such a process would be a significant advancement in the synthesis of β-hydroxy nitriles.

| Catalyst System | Substrate | Reagents | Solvent | Temp (°C) | Yield (%) |

| Ni(cod)2 / L | Cyclohexenone | HCN | Toluene | 25 | 85 |

| Pd(OAc)2 / L | Cyclohexylacetylene | KCN, H2O | DMF | 80 | 75 |

| CuI / L* | Cyclohexanecarboxaldehyde | TMSCN, Reductant | THF | RT | 60 |

*L represents a specific ligand, cod is cyclooctadiene, TMSCN is trimethylsilyl (B98337) cyanide. Data is illustrative and based on related known transformations.

Multicomponent Reaction Development

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single reaction vessel to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net For the synthesis of this compound, the most relevant MCRs are conceptually related to the Strecker and Passerini reactions.

The classical synthesis of cyanohydrins involves the addition of a cyanide source to an aldehyde or ketone. numberanalytics.combaranlab.org A multicomponent approach could build upon this fundamental transformation by incorporating a third component to directly install the desired functionality.

A hypothetical multicomponent reaction for the synthesis of this compound could involve the reaction of cyclohexanecarboxaldehyde, a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide), and a suitable third component that delivers the hydroxyl group or a precursor. For example, a reaction with cyclohexanecarboxaldehyde, a cyanide source, and a water molecule in the presence of a suitable catalyst could directly yield the target compound.

The Strecker synthesis, a well-known MCR, produces α-amino nitriles from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. scite.airsc.orgnih.gov While the direct product is not a β-hydroxy nitrile, modifications of the Strecker protocol or post-reaction transformations could potentially lead to the desired scaffold.

The Passerini reaction, another cornerstone of MCR chemistry, combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov Although this reaction does not directly yield a β-hydroxy nitrile, its principles of combining multiple components in a single step are highly relevant to the development of new MCRs. A Passerini-type reaction could be envisioned where a modified set of reactants leads to the formation of this compound.

| Aldehyde | Cyanide Source | Third Component | Catalyst/Solvent | Product | Yield (%) |

| Cyclohexanecarboxaldehyde | KCN | H₂O | aq. buffer | This compound | 92 |

| Cyclohexanecarboxaldehyde | TMSCN | H₂O | Et₂O | This compound | 88 |

| Benzaldehyde | NaCN | H₂O | aq. EtOH | 3-Phenyl-3-hydroxypropanenitrile | 95 |

| Butyraldehyde | KCN | H₂O | aq. buffer | 3-Hydroxy-3-propylpropanenitrile | 85 |

*Data is illustrative and based on general cyanohydrin formation reactions.

Synthetic Utility and Derivatization

Role as a Key Intermediate and Building Block

The bifunctional nature of 3-Cyclohexyl-3-hydroxypropanenitrile, containing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it a valuable synthon for constructing more elaborate molecular architectures.

Precursor in Complex Molecule Construction

Although specific examples of natural product or pharmaceutical synthesis starting directly from this compound are not extensively documented, its derivatives are noted for their utility. For instance, the corresponding aminopropanol, 3-amino-3-cyclohexyl-propan-1-ol, has been utilized in the synthesis of cyclic isothioureas which act as novel neuropeptide Y (NPY) Y1 receptor antagonists. This suggests a pathway where the nitrile is reduced to an amine, highlighting the potential of this compound as a precursor in the development of biologically active compounds.

Synthon for Functionalized Organic Compounds

As a cyanohydrin derivative, this compound serves as a synthon for introducing the 3-cyclohexyl-3-hydroxypropyl moiety into a molecule. The nitrile group can be transformed into various other functionalities, thereby enabling the synthesis of a range of functionalized organic compounds.

Chemical Transformations for Diversification

The chemical versatility of this compound is primarily derived from the reactivity of its nitrile and hydroxyl groups. These groups can be independently or concertedly modified to yield a variety of derivatives.

Conversion to β-Hydroxy Carboxylic Acids

A fundamental transformation of nitriles is their hydrolysis to carboxylic acids. This reaction, when applied to this compound, would yield 3-cyclohexyl-3-hydroxypropanoic acid. This conversion can be achieved under either acidic or basic conditions, typically requiring heating. The general process involves the nucleophilic attack of water on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Table 1: Potential Hydrolysis Reactions of this compound

| Reagents and Conditions | Product |

| Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | 3-Cyclohexyl-3-hydroxypropanoic acid |

| Dilute aqueous base (e.g., NaOH, KOH), heat, followed by acidification | 3-Cyclohexyl-3-hydroxypropanoic acid |

Synthesis of Nitrogen-Containing Derivatives (e.g., Amidoximes, Aminopropanols)

The nitrile group is a versatile precursor for various nitrogen-containing functional groups.

Amidoximes: The reaction of this compound with hydroxylamine (B1172632) is expected to produce the corresponding amidoxime, 3-cyclohexyl-N',3-dihydroxypropanimidamide. Amidoximes are important in medicinal chemistry as they can act as nitric oxide donors and are often used as bioisosteres for carboxylic acids.

Aminopropanols: The reduction of the nitrile group in this compound would lead to the formation of a primary amine, resulting in 3-amino-1-cyclohexylpropan-1-ol. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amino alcohol is a valuable building block, as evidenced by its use in the synthesis of NPY Y1 receptor antagonists.

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Starting Material | Reagent(s) | Product |

| This compound | Hydroxylamine (NH₂OH) | 3-Cyclohexyl-N',3-dihydroxypropanimidamide |

| This compound | 1. LiAlH₄ in THF; 2. H₂O or Catalytic Hydrogenation (e.g., H₂, Raney Ni) | 3-Amino-1-cyclohexylpropan-1-ol |

Application in Heterocycle Synthesis

Advanced Spectroscopic and Structural Analysis

Conformational Analysis and Dynamics

The flexibility of the cyclohexyl ring and the rotational freedom around the C-C bonds of the propanenitrile chain result in a complex conformational landscape for 3-Cyclohexyl-3-hydroxypropanenitrile. Understanding the populations of different conformers and the energy barriers between them is crucial for a complete structural description.

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary tools for investigating the conformational preferences of molecules like this compound.

NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments can provide detailed information about the molecule's geometry. The coupling constants (J-values) between protons, particularly on the cyclohexyl ring and the propanenitrile backbone, are sensitive to the dihedral angles between them, as described by the Karplus equation. For the cyclohexyl ring, the chair conformation is generally the most stable. The orientation of the 3-hydroxypropanenitrile substituent (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the ring protons.

| Proton Pair | Expected J-coupling (Hz) for Equatorial Substituent | Expected J-coupling (Hz) for Axial Substituent |

| Ha-Ha (axial-axial) | 8 - 13 | 2 - 5 |

| Ha-He (axial-equatorial) | 2 - 5 | 2 - 5 |

| He-He (equatorial-equatorial) | 2 - 5 | 8 - 13 |

Table 1: Hypothetical 1H NMR Coupling Constants for Cyclohexyl Ring Protons. This table illustrates the expected ranges for proton-proton coupling constants depending on the substituent's orientation on a chair conformation of a cyclohexane (B81311) ring. The actual values for this compound would require experimental measurement.

IR Spectroscopy: Intramolecular hydrogen bonding between the hydroxyl group and the nitrile group can influence the conformational preferences. This can be detected by changes in the vibrational frequencies of the O-H and C≡N stretching bands in the IR spectrum. In a non-polar solvent, the presence of a sharp O-H stretching band at a lower frequency (e.g., ~3450 cm-1) compared to the free O-H band (e.g., ~3600 cm-1) would suggest the presence of an intramolecular hydrogen bond, which would favor specific conformations.

The carbon atom bearing the hydroxyl group and the cyclohexyl group is a stereocenter, meaning this compound can exist as two enantiomers (R and S). Advanced spectroscopic techniques are essential for determining the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a specific configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously assigned.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule. These experiments detect protons that are close in space. For a specific diastereomer (if other stereocenters were present) or for a particular conformation of an enantiomer, characteristic NOE cross-peaks would be observed between specific protons, allowing for the elucidation of their relative spatial arrangement.

Spectroscopic Elucidation of Reaction Pathways and Intermediates

Spectroscopic methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By monitoring the changes in spectra over time, it is possible to identify reactive intermediates and gain insight into the transition states.

For instance, in the dehydration of this compound to form an unsaturated nitrile, in-situ IR or NMR spectroscopy could be employed. The disappearance of the O-H stretching band in the IR spectrum and the appearance of a C=C stretching band would indicate the progress of the reaction. Similarly, changes in the chemical shifts and coupling patterns in the 1H and 13C NMR spectra would allow for the identification of the product and any observable intermediates.

| Functional Group | Characteristic IR Frequency (cm-1) | Change during Dehydration |

| O-H (alcohol) | ~3600 - 3200 | Disappears |

| C≡N (nitrile) | ~2260 - 2220 | May shift slightly |

| C=C (alkene) | Not present in reactant | Appears (~1680 - 1620) |

Table 2: Expected Changes in IR Frequencies during the Dehydration of this compound. This table outlines the expected changes in the infrared spectrum as the dehydration reaction proceeds, providing a means to monitor the reaction's progress.

By combining these advanced spectroscopic techniques with computational modeling, a detailed picture of the structure, dynamics, and reactivity of this compound can be constructed. This fundamental understanding is crucial for the potential application of this compound in various fields of chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods allow for the prediction of a wide range of molecular properties, from geometries to thermochemistry.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to predict their geometric and electronic properties with high accuracy. For 3-Cyclohexyl-3-hydroxypropanenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular structure.

These calculations yield important quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Other parameters, such as the dipole moment, offer insights into the molecule's polarity.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -7.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ +1.0 to +1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | ~ 8.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 3.0 to 3.5 D |

Quantum chemical methods are instrumental in predicting the thermochemical properties of molecules in the gas phase. Properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated from the vibrational frequencies obtained through DFT calculations. While specific experimentally verified data for this compound is not widely available, computational studies on analogous compounds, such as 3-hydroxypropanenitrile, demonstrate the reliability of these predictive methods.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Ideal Gas Heat Capacity | Cp,gas | 80.5 ± 1.2 | J/mol·K |

| Enthalpy of Formation (Gas) | ΔfH°gas | -94.2 ± 1.0 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 66.2 ± 0.4 | kJ/mol |

Data for 3-hydroxypropanenitrile serves as an example of the properties that can be calculated for this compound using similar computational techniques.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, these methods are key to understanding its three-dimensional structure and reactivity.

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, with the chair being the most stable. The substituent can be positioned in either an axial or equatorial position on the ring. Furthermore, rotation around the C-C single bonds of the hydroxypropanenitrile side chain leads to additional conformers.

| Conformer Description | Key Dihedral Angles (Exemplary) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-gauche | τ1 (Ring-C1-C2-C3), τ2 (C1-C2-C3-N) | 0.00 (Most Stable) |

| Equatorial-anti | τ1 (Ring-C1-C2-C3), τ2 (C1-C2-C3-N) | +0.5 - +1.5 |

| Axial-gauche | τ1 (Ring-C1-C2-C3), τ2 (C1-C2-C3-N) | +2.0 - +3.0 |

Theoretical models are powerful tools for predicting the reactivity of different sites within a molecule. Frontier Molecular Orbital (FMO) theory is a key concept where the HOMO and LUMO are used to predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the oxygen and nitrogen atoms, indicating these as primary sites for reaction with electrophiles. The LUMO may be centered on the carbon atom of the nitrile group, suggesting it as a site for nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would show negative potential around the hydroxyl and nitrile groups, confirming their role as nucleophilic centers. This information is critical for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

| Functional Group | Predicted Reactive Site | Type of Attack | Theoretical Basis |

|---|---|---|---|

| Hydroxyl (-OH) | Oxygen Atom | Electrophilic Attack | High HOMO density, Negative MEP |

| Nitrile (-C≡N) | Nitrogen Atom | Electrophilic Attack / Protonation | High HOMO density, Negative MEP |

| Nitrile (-C≡N) | Carbon Atom | Nucleophilic Attack | LUMO localization, Positive MEP |

Catalysis in Synthesis and Transformation

Enzymatic and Biocatalytic Systems

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of optically pure compounds. Enzymes, operating under mild conditions, can exhibit exceptional levels of stereoselectivity, making them ideal for producing chiral molecules like 3-Cyclohexyl-3-hydroxypropanenitrile.

Carbonyl Reductase-Mediated Processes

The bioreduction of β-ketonitriles is a direct and effective method for synthesizing chiral β-hydroxy nitriles. Carbonyl reductases (CREDs), also known as alcohol dehydrogenases, are particularly well-suited for this transformation. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone moiety, resulting in the corresponding secondary alcohol.

A notable example is the reduction of 3-cyclohexyl-3-ketopropanenitrile to this compound. Research has demonstrated that specific carbonyl reductases can catalyze this reaction with high conversion and excellent enantioselectivity. An engineered carbonyl reductase derived from Paraburkholderia hospita (PhADH) has been shown to be a highly effective biocatalyst for the reduction of various β-substituted-β-ketonitriles. When applied to 3-cyclohexyl-3-ketopropanenitrile, this engineered enzyme achieved a high yield and exceptional optical purity, producing the corresponding alcohol with greater than 99% enantiomeric excess (ee). nih.gov

The use of isolated reductases can also circumvent common side reactions, such as α-ethylation, which are sometimes observed when using whole-cell biocatalysts for the reduction of aromatic β-ketonitriles. researchgate.net This highlights the precision achievable with purified enzymatic systems.

Directed Evolution and Protein Engineering for Catalytic Enhancement

While naturally occurring enzymes can be effective, their properties (such as substrate specificity, activity, and stability) are often not optimal for industrial-scale chemical synthesis. Directed evolution and protein engineering are powerful techniques used to tailor enzymes for specific applications. nih.gov These methods involve introducing genetic mutations to create a library of enzyme variants, which are then screened for desired improvements.

In the case of the carbonyl reductase PhADH, rational protein engineering was employed to enhance its performance in the synthesis of β-hydroxy nitriles. The wild-type enzyme catalyzed the reduction of a related substrate, 3-cyclopentyl-3-ketopropanenitrile, with 85% ee. Through structural analysis and rational design, a double mutant, H93C/A139L, was created. This engineered variant exhibited significantly improved characteristics:

Enhanced Enantioselectivity: The enantiomeric excess for the reduction of the cyclopentyl analogue increased from 85% to over 98%. nih.gov

Increased Activity: The specific activity of the mutant enzyme showed a 6.3-fold improvement compared to the wild-type enzyme. nih.gov

This engineered H93C/A139L variant proved to be a potent biocatalyst for a range of β-substituted-β-ketonitriles, including the synthesis of this compound, which was achieved with a 90% yield and >99% ee. nih.gov This success demonstrates how targeted modifications to an enzyme's active site can overcome limitations and produce a catalyst suitable for scalable and highly selective chemical production. nih.gov

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-Cyclopentyl-3-ketopropanenitrile | (S)-3-Cyclopentyl-3-hydroxypropanenitrile | 91% | >98% |

| 3-Cyclohexyl-3-ketopropanenitrile | This compound | 90% | >99% |

| 3-Phenyl-3-ketopropanenitrile | 3-Hydroxy-3-phenylpropanenitrile | 92% | >99% |

Transition Metal Catalysis

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis and transformation of organic molecules, including nitriles. Catalysts based on metals like palladium are widely used for their ability to facilitate a variety of bond-forming reactions.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their efficacy in cross-coupling and cascade reactions. While specific research on the direct palladium-catalyzed synthesis of this compound is limited, studies on the related 3-hydroxypropionitrile (B137533) scaffold provide insight into potential transformations. For instance, a palladium-catalyzed multicomponent cascade reaction has been developed using 3-hydroxypropionitrile derivatives and arylboronic acids. This process involves an aryl addition, followed by hydroxyl elimination and a reduction Heck approach, ultimately yielding substituted dihydrochalcones. This demonstrates the utility of the hydroxypropanenitrile framework as a synthon in complex, one-pot transformations mediated by palladium.

Enantioselective Catalytic Methods

Achieving high enantioselectivity is a primary goal in modern synthetic chemistry. Asymmetric transition metal catalysis is a cornerstone of this field, utilizing chiral ligands to control the stereochemical outcome of a reaction. While specific applications of transition metal catalysts for the enantioselective synthesis of this compound are not extensively documented, the principles are well-established for other transformations.

However, for the asymmetric synthesis of β-hydroxy nitriles, biocatalytic methods currently represent a highly successful and documented approach. The use of engineered carbonyl reductases, as detailed previously, provides a direct route to enantiomerically pure this compound with outstanding enantiomeric excess (>99% ee). nih.gov This enzymatic strategy is a powerful demonstration of an enantioselective catalytic method, yielding specific antipodes of chiral β-hydroxy nitriles with high purity. researchgate.net

Multi-Catalytic and Synergistic Approaches

Multi-catalytic and synergistic reactions, where multiple catalytic cycles operate in a single pot to build molecular complexity, represent an efficient and atom-economical approach to synthesis. These cascade reactions minimize the need for intermediate purification, saving time, resources, and reducing waste.

The palladium-catalyzed synthesis of dihydrochalcones from 3-hydroxypropionitrile derivatives is an example of such a process. This reaction combines several distinct transformations—aryl addition, elimination, and reduction—under the control of a single palladium catalyst, showcasing a multicomponent cascade approach. Such one-pot sequences are highly valuable in organic synthesis. Another example is the "two-step-one-pot" synthesis of β-hydroxy carboxylic acids, where the enzymatic reduction of a β-ketonitrile to a β-hydroxy nitrile is followed by a nitrilase-catalyzed hydrolysis without isolating the intermediate. researchgate.net This sequential enzymatic process demonstrates a synergistic biocatalytic strategy that enhances efficiency and reduces environmental impact. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

Adherence to Green Chemistry Principles

The twelve principles of green chemistry serve as a foundational framework for developing sustainable chemical processes. For 3-Cyclohexyl-3-hydroxypropanenitrile, key principles—including atom economy, waste prevention, and the use of safer chemicals and solvents—are critical in evaluating and improving its synthesis.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com

In contrast, modern biocatalytic methods offer a significant improvement. For instance, the synthesis of this compound via the enzymatic reduction of 3-cyclohexyl-3-ketopropanenitrile is an addition reaction (hydrogenation) with a high theoretical atom economy. researchgate.net More importantly, this route achieves a high practical yield of 90%, which directly contributes to waste prevention by ensuring that a larger portion of the starting material is converted into the desired product. researchgate.net

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Key Waste Considerations |

| Traditional Hydrocyanation | Addition | High | Unreacted starting materials, byproducts, hazardous cyanide-containing waste streams, solvents. |

| Biocatalytic Reduction | Addition (Hydrogenation) | High | Minimal byproducts due to high selectivity, aqueous buffer solutions, biodegradable enzyme catalyst. |

This table provides an interactive comparison of the atom economy and waste considerations for different synthetic approaches to this compound.

A core tenet of green chemistry is to design synthetic methods that use and generate substances with little to no toxicity. monash.edunih.gov Traditional hydrocyanation processes pose significant safety risks due to the use of highly toxic and explosive hydrogen cyanide (HCN) gas or cyanide salts. wiley.comwikipedia.orgnih.gov Exposure to these reagents can be extremely harmful to human health and the environment.

The development of biocatalytic pathways represents a major advance in creating a less hazardous synthesis for this compound. The use of a carbonyl reductase enzyme to produce the compound operates under mild conditions (e.g., ambient temperature and pressure) in an aqueous environment, thereby avoiding the direct handling of toxic cyanide gas. researchgate.net This inherently safer approach reduces risks for chemical operators and minimizes the potential for hazardous environmental release.

Alternative chemical strategies, such as transfer hydrocyanation, have also emerged to circumvent the direct use of HCN, employing safer, solid cyanide sources that release cyanide in a controlled manner. nih.govwiley.com These methods, combined with biocatalysis, are paving the way for inherently safer production routes.

Solvents and separation agents account for a significant portion of the mass and energy consumption in many chemical processes and are a major source of waste. Green chemistry encourages the use of safer, more environmentally benign solvents. researchgate.net Conventional organic solvents like dimethylformamide (DMF), acetonitrile, or chlorinated solvents, which may be used in traditional cyanohydrin synthesis, are often toxic, flammable, and difficult to dispose of. google.com

Sustainable Production Strategies

Sustainable production integrates green chemistry principles into efficient and economically viable manufacturing processes. For this compound, this involves leveraging biocatalysis and simplifying reaction pathways to reduce waste, energy use, and complexity.

Biocatalysis, the use of enzymes as catalysts, offers a powerful and environmentally benign approach to chemical synthesis. Enzymes operate with high specificity and selectivity under mild conditions, leading to purer products and significantly less waste.

A notable success in this area is the asymmetric reduction of 3-cyclohexyl-3-ketopropanenitrile to produce chiral (S)-3-Cyclohexyl-3-hydroxypropanenitrile. Research has demonstrated that an engineered carbonyl reductase from the microorganism Paraburkholderia hospita can catalyze this transformation with high efficiency. researchgate.net This biocatalytic method achieves a high product yield (90%) and excellent enantiomeric excess (>99%), ensuring the production of the specific desired stereoisomer. researchgate.net This level of precision is difficult to achieve with traditional chemical methods without resorting to complex and wasteful resolution steps.

| Parameter | Biocatalytic Reduction of 3-cyclohexyl-3-ketopropanenitrile |

| Catalyst | Engineered Carbonyl Reductase (PhADH mutant H93C/A139L) |

| Substrate | 3-cyclohexyl-3-ketopropanenitrile |

| Product | (S)-3-Cyclohexyl-3-hydroxypropanenitrile |

| Yield | 90% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Conditions | Mild (e.g., aqueous buffer, ambient temperature) |

This interactive table summarizes the key findings from the biocatalytic synthesis of this compound. researchgate.net

The biocatalytic synthesis of this compound from a β-ketonitrile precursor is a prime example of pathway simplification. This route builds the stable final molecule in a single, direct step, completely bypassing the need for any protecting groups for the hydroxyl functionality. researchgate.net By starting with a more stable precursor and using a highly selective enzyme, the reaction pathway is shortened, resource utilization is improved, and the generation of waste associated with protection/deprotection steps is eliminated. This streamlined approach is a hallmark of an advanced, sustainable chemical process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.